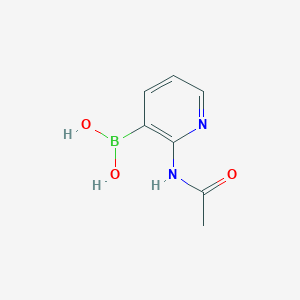

(2-Acetamidopyridin-3-yl)boronic acid

Description

(2-Acetamidopyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with an acetamido group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The acetamido group enhances solubility in polar solvents and may influence binding interactions with biological targets, such as enzymes or receptors, through hydrogen bonding . Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, sensing applications, and as reversible covalent inhibitors in drug discovery .

Properties

Molecular Formula |

C7H9BN2O3 |

|---|---|

Molecular Weight |

179.97 g/mol |

IUPAC Name |

(2-acetamidopyridin-3-yl)boronic acid |

InChI |

InChI=1S/C7H9BN2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4,12-13H,1H3,(H,9,10,11) |

InChI Key |

RSOAQDOQMFCHJU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=CC=C1)NC(=O)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetamidopyridin-3-yl)boronic acid can be achieved through several methods:

-

Halogen-Metal Exchange and Borylation: : This method involves the halogen-metal exchange reaction followed by borylation. For example, a halogenated pyridine derivative can undergo metalation with an organolithium reagent, followed by reaction with a boron source such as bis(pinacolato)diboron to yield the boronic acid .

-

Directed Ortho-Metallation (DoM) and Borylation: : This approach involves the metal-hydrogen exchange via directed ortho-metallation, followed by borylation. The presence of a directing group, such as an acetamido group, facilitates the ortho-metallation and subsequent borylation .

-

Palladium-Catalyzed Cross-Coupling: : The palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is another effective method for synthesizing pyridinylboronic acids .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Acetamidopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

-

Suzuki-Miyaura Coupling: : This is a widely used reaction for forming carbon-carbon bonds. The boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form the coupled product .

-

Oxidation: : Boronic acids can be oxidized to form the corresponding alcohols or phenols. Common oxidizing agents include hydrogen peroxide and sodium perborate .

-

Substitution Reactions: : The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles .

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products Formed

Coupled Products: Formed in Suzuki-Miyaura coupling reactions.

Alcohols or Phenols: Formed in oxidation reactions.

Scientific Research Applications

(2-Acetamidopyridin-3-yl)boronic acid has a wide range of applications in scientific research:

-

Chemistry: : Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .

-

Biology: : Employed in the development of boron-containing biomolecules for biological studies and drug discovery .

-

Medicine: : Investigated for its potential use in the development of boron-based drugs and therapeutic agents .

-

Industry: : Utilized in the synthesis of advanced materials and polymers with unique properties .

Mechanism of Action

The mechanism of action of (2-Acetamidopyridin-3-yl)boronic acid in various reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the coupled product . The acetamido group can act as a directing group, facilitating ortho-metallation and subsequent reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Boronic Acids

Table 2: Antiproliferative and Enzymatic Inhibition Profiles

- Selectivity: Boronic acids with aromatic moieties (e.g., phenanthren-9-yl) exhibit potent cytotoxicity but may lack selectivity due to non-specific interactions . In contrast, this compound’s pyridine core and polar substituent could enhance target specificity, akin to HDAC inhibitors with tailored aryl groups .

- Proteasome Inhibition : Compounds with boronic acid warheads (e.g., bortezomib) show selective inhibition of proteasomes, a trait linked to boronic acid’s reversible binding to catalytic threonine residues . The acetamido group may modulate similar interactions.

Chemical Reactivity and Physicochemical Properties

Table 3: Key Physicochemical Parameters

*Inferred from substituent effects in .

- pKa and Binding Affinity : The acetamido group’s electron-withdrawing nature likely reduces pKa compared to 3-AcPBA, aligning it closer to physiological pH (7.4) for optimal boronate formation . This property is critical for applications in glucose sensing or drug delivery .

- Boronic Ester Dynamics : Substituents influence equilibrium between boronic acids and esters. The acetamido group may slow esterification compared to phenylboronic acid due to steric hindrance, as observed in triethylamine-mediated reactions .

Biological Activity

(2-Acetamidopyridin-3-yl)boronic acid is a compound belonging to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids, including this compound, exhibit unique interactions with biological targets due to their ability to form reversible covalent bonds with diols and amino acids. This property is particularly useful in designing inhibitors for various enzymes and receptors.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and β-lactamases by binding to the active site through the formation of a boronate ester. This action disrupts the enzyme's function, leading to potential therapeutic effects against bacterial infections and cancer.

- Anticancer Activity : Studies have shown that certain boronic acids can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, they may inhibit the proteasome pathway, which is crucial for regulating cell cycle and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It acts as an inhibitor against various strains of bacteria, including resistant strains such as Klebsiella pneumoniae and Escherichia coli. The compound's mechanism involves inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | KPC-2 β-lactamase | <600 | Strong inhibitor |

| Compound 4b | SHV-1 β-lactamase | <600 | Strong inhibitor |

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. The compound has been shown to interact with key proteins involved in cell survival pathways.

| Cell Line | Effect | Mechanism |

|---|---|---|

| U266 (Multiple Myeloma) | Growth inhibition | G2/M phase arrest |

| MCF-7 (Breast Cancer) | Induction of apoptosis | Targeting proteasome activity |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various boronic acids against resistant bacterial strains. This compound exhibited potent activity against KPC-producing Klebsiella pneumoniae, with an IC50 value indicating strong inhibition of β-lactamase activity .

- Anticancer Properties : In vitro studies demonstrated that this compound could significantly reduce the viability of U266 cells. The compound's mechanism was linked to proteasome inhibition, leading to increased levels of pro-apoptotic factors .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards human cells, making it a promising candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.